molecular formula C9H17N B12676873 2-Butyl-3,4,5,6-tetrahydropyridine CAS No. 1462-94-8

2-Butyl-3,4,5,6-tetrahydropyridine

Cat. No.: B12676873
CAS No.: 1462-94-8
M. Wt: 139.24 g/mol
InChI Key: MRDSIKWOSNLBFX-UHFFFAOYSA-N
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Description

2-Butyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C9H17N It belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to synthesize substituted tetrahydropyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing substituted pyridines in acetone and employing various catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3,4,5,6-tetrahydropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, chlorinating agents for oxidation, and nucleophilic reagents for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridine compounds .

Scientific Research Applications

2-Butyl-3,4,5,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of tetrahydropyridine have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butyl-3,4,5,6-tetrahydropyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine isomers, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1462-94-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-butyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C9H17N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H2,1H3

InChI Key

MRDSIKWOSNLBFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NCCCC1

Origin of Product

United States

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